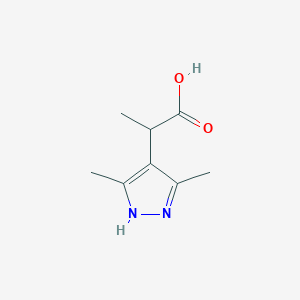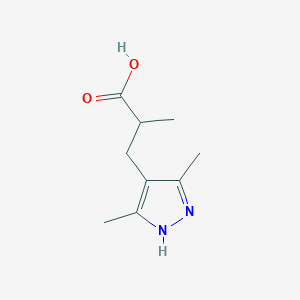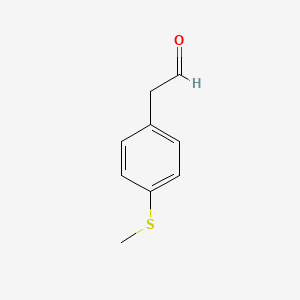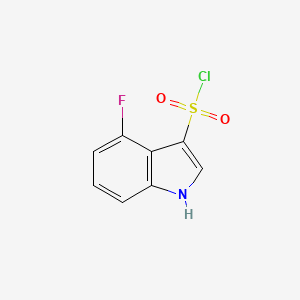
4-fluoro-1H-indole-3-sulfonyl chloride
説明
4-fluoro-1H-indole-3-sulfonyl chloride is a chemical compound with the CAS Number: 1092351-41-1 . It has a molecular weight of 233.65 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClFNO2S/c9-14(12,13)7-4-11-6-3-1-2-5(10)8(6)7/h1-4,11H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that sulfonyl chlorides are generally reactive and can undergo various reactions . For instance, they can react with amines to form sulfonamides, which are important in many pharmaceutical compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.65 .科学的研究の応用
Synthesis of Biologically Important Compounds
4-Fluoro-1H-indole-3-sulfonyl chloride has been utilized in the synthesis of biologically significant compounds. For instance, Ibrahim et al. (2020) synthesized a series of indole-based-sulfonamide derivatives, which included variations of this compound. These derivatives displayed varied electrochemical behaviors depending on their indole sulfonamide moiety modifications. This study highlights the role of this compound in understanding structure-activity relationships of these compounds (Ibrahim et al., 2020).
Crystallographic Studies
The derivatives of this compound have been studied for their crystallographic properties. Ohba et al. (2012) investigated three derivatives, revealing how the sulfonyl and fluorine groups influence the molecular structure and interactions. This research contributes to the understanding of how modifications in chemical structures impact molecular behavior (Ohba et al., 2012).
Catalytic and Synthetic Applications
The compound has been used in various synthetic pathways. Kumaraswamy et al. (2015) developed an iodine-catalyzed process for the efficient synthesis of indole 3-sulfenylether molecules using aryl-/alkyl sulfonyl chlorides, including this compound. This methodology indicates the potential of such compounds in organic synthesis (Kumaraswamy et al., 2015).
Antimicrobial Activity
Derivatives of this compound have been evaluated for their antimicrobial properties. Janakiramudu et al. (2017) synthesized a series of sulfonamides and carbamates using this compound and tested their antimicrobial potency, revealing significant activity against various bacterial and fungal strains (Janakiramudu et al., 2017).
Safety and Hazards
作用機序
Target of Action
It is known that indole derivatives, which include 4-fluoro-1h-indole-3-sulfonyl chloride, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can lead to changes in the function of these enzymes and proteins, affecting the biological processes they are involved in.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Indole derivatives have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
特性
IUPAC Name |
4-fluoro-1H-indole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c9-14(12,13)7-4-11-6-3-1-2-5(10)8(6)7/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEDXJKFLXWKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



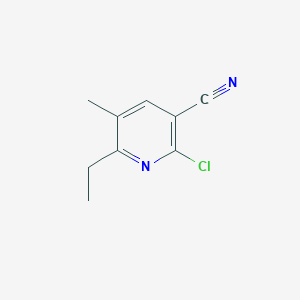

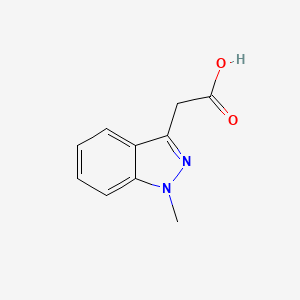
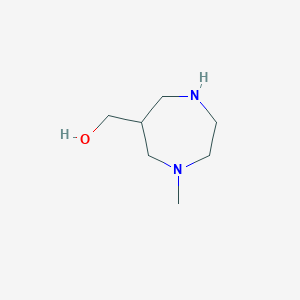
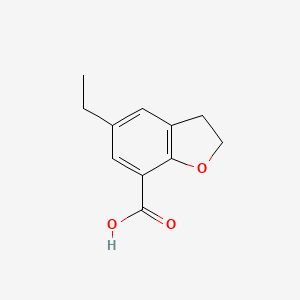



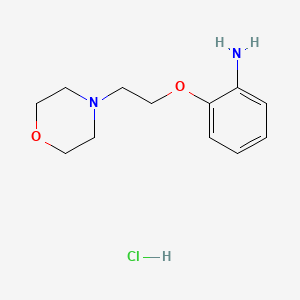
![2-[(2-Methylbutan-2-yl)oxy]acetic acid](/img/structure/B3375288.png)

